molecular formula C13H18ClNO2 B1302440 4-(4-Methoxybenzoyl)piperidine hydrochloride CAS No. 25519-82-8

4-(4-Methoxybenzoyl)piperidine hydrochloride

Cat. No. B1302440
CAS RN: 25519-82-8
M. Wt: 255.74 g/mol
InChI Key: BBDTWYQCXXFKDH-UHFFFAOYSA-N
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Description

“4-(4-Methoxybenzoyl)piperidine hydrochloride” is a chemical compound that belongs to the family of piperidine derivatives . It has a CAS Number of 25519-82-8 and a molecular weight of 255.74 . The IUPAC name for this compound is (4-methoxyphenyl) (4-piperidinyl)methanone hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO2.ClH/c1-16-12-4-2-10 (3-5-12)13 (15)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored sealed in a dry environment .

Scientific Research Applications

1. Chemical Synthesis and Characterization

One of the primary applications of MMBP hydrochloride in scientific research is its use as a starting material or intermediate in the synthesis of other compounds. Researchers may utilize MMBP hydrochloride as a precursor to create novel molecules or study chemical reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to analyze the chemical structure and purity of synthesized compounds. These investigations contribute to the advancement of synthetic chemistry.

2. Investigation of Biological Activities

MMBP hydrochloride is frequently employed in research aimed at understanding its biological properties and interactions with biological systems. Researchers may conduct in vitro studies to assess its effects on specific biomolecules or cellular processes. These investigations can help uncover potential targets for drug development or gain insights into the compound's mechanism of action.

3. Pharmacological Research

In pharmacological research, MMBP hydrochloride may be utilized as a tool compound to investigate receptor binding, enzymatic activity, or other pharmacological properties. By studying its interactions with specific proteins or receptors, researchers can gain valuable information that informs the development of pharmaceuticals.

4. Neuroscientific Studies

Due to its chemical structure, MMBP hydrochloride may find applications in neuroscientific studies. Researchers may use it to investigate its effects on neuronal function, neurotransmitter release, or receptor modulation. Such studies can contribute to our understanding of neurobiology and potentially lead to the development of therapies for neurological disorders.

5. Analytical Chemistry and Forensic Science

In analytical chemistry and forensic science, MMBP hydrochloride may be employed as a reference standard for analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Its use as a reference standard ensures the accurate identification and quantification of related compounds in various samples, including forensic evidence and pharmaceutical formulations.

References:

Safety and Hazards

The safety information for “4-(4-Methoxybenzoyl)piperidine hydrochloride” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDTWYQCXXFKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372381
Record name (4-Methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25519-82-8
Record name Methanone, (4-methoxyphenyl)-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25519-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxybenzoyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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